molecular formula C7H7F3N2O B13689055 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine

3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine

Cat. No.: B13689055
M. Wt: 192.14 g/mol
InChI Key: LGQULZKGOXFUGG-UHFFFAOYSA-N
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Description

3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethyl group attached to a cyclopropyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times for isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)isoxazol-5-amine
  • 5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine
  • 3-(3-Bromophenyl)isoxazol-5-amine

Uniqueness

What sets 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine apart from similar compounds is its unique trifluoromethyl-cyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a compound of interest in various fields of research .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2,11H2

InChI Key

LGQULZKGOXFUGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NOC(=C2)N)C(F)(F)F

Origin of Product

United States

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